molecular formula C6H10OP+ B6189246 3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one CAS No. 52500-02-4

3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one

Cat. No.: B6189246
CAS No.: 52500-02-4
M. Wt: 129.12 g/mol
InChI Key: BZDHITSQRVFRDZ-UHFFFAOYSA-N
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Description

3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one is a chemical compound with the molecular formula C6H11OP It is a member of the phospholane family, characterized by a five-membered ring containing phosphorus

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable phosphine oxide precursor with a diene compound. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The phosphorus atom can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Alkyl or aryl phosphines.

Scientific Research Applications

3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the synthesis of advanced materials and as a precursor for other phosphorus-containing compounds.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form covalent bonds with nucleophilic sites in proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one
  • 2,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one

Uniqueness

3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one is unique due to its specific substitution pattern on the phospholane ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one involves the reaction of 3,4-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylic acid with phosphorus oxychloride followed by reduction with sodium borohydride.", "Starting Materials": [ "3,4-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylic acid", "Phosphorus oxychloride", "Sodium borohydride" ], "Reaction": [ "Step 1: 3,4-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylic acid is dissolved in anhydrous dichloromethane.", "Step 2: Phosphorus oxychloride is added dropwise to the solution while stirring at room temperature.", "Step 3: The reaction mixture is heated to reflux for 2 hours.", "Step 4: The reaction mixture is cooled to room temperature and poured into ice-cold water.", "Step 5: The resulting solid is filtered and washed with water.", "Step 6: The solid is dissolved in ethanol and sodium borohydride is added to the solution.", "Step 7: The reaction mixture is stirred at room temperature for 2 hours.", "Step 8: The solvent is removed under reduced pressure and the residue is purified by column chromatography to obtain 3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one." ] }

CAS No.

52500-02-4

Molecular Formula

C6H10OP+

Molecular Weight

129.12 g/mol

IUPAC Name

3,4-dimethyl-2,5-dihydrophosphol-1-ium 1-oxide

InChI

InChI=1S/C6H10OP/c1-5-3-8(7)4-6(5)2/h3-4H2,1-2H3/q+1

InChI Key

BZDHITSQRVFRDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C[P+](=O)C1)C

Purity

95

Origin of Product

United States

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